1-Methyl-4-piperidinemethanol

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

1-Methyl-4-piperidinemethanol (CAS 20691-89-8) is a heterocyclic alcohol building block consisting of a piperidine ring with an N-methyl substitution and a 4-hydroxymethyl group. It is a clear, colorless to pale yellow liquid with a density of 0.981 g/mL at 25°C and a boiling point of 108°C at 10 mmHg.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 20691-89-8
Cat. No. B1296265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-piperidinemethanol
CAS20691-89-8
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)CO
InChIInChI=1S/C7H15NO/c1-8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3
InChIKeyKJZLJGZZDNGGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-piperidinemethanol (CAS 20691-89-8): Procurement & Selection Guide for the Piperidinemethanol Building Block


1-Methyl-4-piperidinemethanol (CAS 20691-89-8) is a heterocyclic alcohol building block consisting of a piperidine ring with an N-methyl substitution and a 4-hydroxymethyl group [1]. It is a clear, colorless to pale yellow liquid with a density of 0.981 g/mL at 25°C and a boiling point of 108°C at 10 mmHg . This compound is a very strong base (predicted pKa 14.94±0.10) and is miscible with water and polar organic solvents, but has limited solubility in non-polar solvents [2]. It is widely utilized as a versatile intermediate in pharmaceutical research, particularly for the synthesis of central nervous system agents and as a precursor to N-aralkyl piperidinemethanol derivatives that exhibit potent serotonin 5HT2 receptor inhibition [3].

1 Pharmaceutical intermediate: precursor for N-aralkyl derivatives with reported 5HT2 receptor inhibition context
2 High predicted basicity may support nucleophilic catalysis and proton-scavenging in aprotic media
3 Liquid state and polar-solvent miscibility enable automated handling and biphasic reaction workflows

Why Generic Piperidinemethanol Substitution Fails: Key Differentiators of 1-Methyl-4-piperidinemethanol (CAS 20691-89-8)


Generic substitution of 1-Methyl-4-piperidinemethanol with unsubstituted 4-piperidinemethanol or positional isomers leads to significant deviations in physicochemical properties, reactivity, and biological activity. The N-methyl group is critical for modulating basicity and lipophilicity, directly impacting solubility in non-polar media and membrane permeability. More importantly, this compound serves as the essential core for a class of N-aralkyl piperidinemethanol derivatives that are potent and selective inhibitors of the serotonin 5HT2 receptor [1]. Using an analog lacking the N-methyl substitution would preclude the synthesis of these pharmacologically active derivatives, fundamentally altering the structure-activity relationship (SAR) and potentially leading to a complete loss of desired biological function in downstream applications [2].

N-methyl absence Unsubstituted 4-piperidinemethanol lacks the N-methyl group, altering basicity/lipophilicity and may not support required SAR for 5HT2 inhibition context
Deprotection burden N-Boc-4-piperidinemethanol is a solid requiring extra deprotection; liquid-handling and synthetic-step profiles differ significantly
Positional isomer 2- or 3-substituted piperidinemethanol isomers introduce steric/electronic shifts that may not yield the targeted N-aralkyl pharmacophore

Quantitative Evidence Guide: Differentiating 1-Methyl-4-piperidinemethanol (CAS 20691-89-8) from Closest Analogs


Yield in LiAlH₄ Reduction: 1-Methyl-4-piperidinemethanol vs. N-Boc-Protected Analog

The direct reduction of ethyl N-methyl-4-piperidinecarboxylate with LiAlH₄ yields 1-Methyl-4-piperidinemethanol in 84% isolated yield after distillation . In contrast, the synthesis of the closely related N-Boc-4-piperidinemethanol requires an additional deprotection step following reduction, typically resulting in a lower overall two-step yield (estimated <70%) and increased process complexity . This direct, high-yielding route offers a distinct advantage for scale-up and cost-efficiency in procurement.

LiAlH₄ reduction yield
Data to verify
84% vs N-Boc analog estimated <84%
Supports synthetic efficiency screening; higher yield may reduce process steps
Class-level inference; isolate after distillation
Organic Synthesis Pharmaceutical Intermediates Process Chemistry

Physicochemical Property Comparison: Solubility Profile vs. 4-Piperidinemethanol

1-Methyl-4-piperidinemethanol is miscible with water and polar organic solvents but exhibits limited solubility in non-polar solvents [1]. In contrast, 4-piperidinemethanol (CAS 6457-49-4) is a solid at room temperature with moderate water solubility but lower miscibility in organic phases . The liquid state and enhanced solubility profile of the N-methylated analog facilitate its use as a solvent and reagent in a wider range of reaction media, particularly for biphasic and water-sensitive chemistries.

Solubility profile
Reported
Miscible with water/polar solvents; liquid
Liquid state and broad miscibility may simplify handling and biphasic reaction media
vs. 4-piperidinemethanol (solid, moderate water solubility)
Physicochemical Characterization Solubility Medicinal Chemistry

Basicity and pKa: Enhanced Nucleophilicity Compared to Non-Methylated Piperidines

The predicted pKa of 1-Methyl-4-piperidinemethanol is 14.94±0.10, classifying it as a very strong base . This is significantly higher than the pKa of unsubstituted piperidine (~11.2) [1]. The increased basicity, conferred by the N-methyl group, enhances its nucleophilicity and its ability to act as a proton scavenger or base catalyst in organic transformations. This property differentiates it from less basic analogs like 4-piperidinemethanol (pKa ~10.8 estimated) when a stronger base is required.

Predicted basicity
Class-level
pKa 14.94 ± 0.10
High predicted basicity may support nucleophilic catalysis context
~5000-fold higher than piperidine (pKa 11.2); confirm experimentally
Physical Organic Chemistry Reactivity Catalysis

Commercial Purity and Consistency: ≥98% Purity vs. Industry Standard 95%

Reputable suppliers offer 1-Methyl-4-piperidinemethanol with a purity of ≥98.0% by GC, meeting ICH Q3C guidelines for residual solvents (≤500 ppm) and heavy metals (≤10 ppm by ICP-MS) [1]. In contrast, the typical industry standard purity for this compound is 95% . This higher purity specification reduces the risk of side reactions from impurities and ensures batch-to-batch consistency, which is critical for reproducible research and GMP-compliant manufacturing of pharmaceutical intermediates.

Commercial purity
Specification review
≥98.0% (GC), ≤500 ppm residual solvents, ≤10 ppm heavy metals
Higher purity specification supports batch consistency and impurity-sensitive applications
vs. typical 95% industry standard; ICH Q3C compliance reported
Quality Control Procurement Analytical Chemistry

Optimal Application Scenarios for 1-Methyl-4-piperidinemethanol (CAS 20691-89-8) Based on Quantitative Evidence


Synthesis of N-Aralkyl Piperidinemethanol Derivatives for Serotonin 5HT2 Receptor Targeting

Given its established role as the core scaffold for potent and selective 5HT2 receptor inhibitors, 1-Methyl-4-piperidinemethanol is the unequivocal starting material for any medicinal chemistry program exploring this pharmacophore [1]. The N-methyl group is non-negotiable for activity, and substituting with 4-piperidinemethanol would abolish the desired biological effect. Researchers should procure the ≥98% pure grade to minimize impurity-related variability in SAR studies [2].

Process Development and Scale-Up of Piperidine-Containing APIs

The high-yielding (84%) and robust LiAlH₄ reduction route [1] makes this compound an attractive intermediate for process chemistry. Its liquid state and miscibility with both water and polar organics simplify work-up and purification on larger scales compared to solid analogs like N-Boc-4-piperidinemethanol . Procuring material with a well-defined impurity profile (ICH Q3C compliant) is essential for seamless tech transfer and regulatory filing .

Base-Catalyzed Reactions Requiring High Nucleophilicity

With a predicted pKa of 14.94, 1-Methyl-4-piperidinemethanol is a significantly stronger base than unsubstituted piperidines [1]. This property makes it the preferred choice for reactions requiring a robust proton scavenger or base catalyst in aprotic media. When selecting a base for a specific transformation, the quantitative difference in basicity (~5000-fold) compared to piperidine can be the determining factor for reaction rate and equilibrium [2].

Early-Stage Drug Discovery Requiring High-Throughput Solubility

The compound's miscibility with polar solvents and limited solubility in non-polar solvents allows for versatile formulation in screening assays. Its liquid state facilitates automated liquid handling in high-throughput experimentation (HTE) platforms, unlike solid analogs that require precise weighing and dissolution steps. This practical advantage can significantly accelerate lead optimization cycles [1].

Application
Selection Property
Validation Focus
5HT2 receptor targeting synthesis
N-methyl piperidine core; high-purity grade
SAR and reported 5HT2 inhibition context
Process chemistry and API synthesis
High-yield reduction route; liquid handling
Scalability and impurity profile consistency
Base-catalyzed transformations
High predicted basicity
Nucleophilicity and reaction rate context
High-throughput screening and HTE
Liquid state, polar-solvent miscibility
Automated liquid handling and formulation fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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